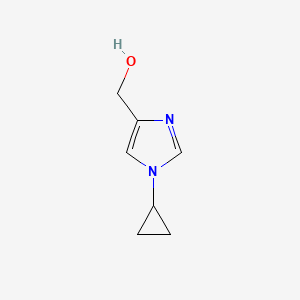

(1-cyclopropyl-1H-imidazol-4-yl)methanol

CAS No.:

Cat. No.: VC18064409

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | (1-cyclopropylimidazol-4-yl)methanol |

| Standard InChI | InChI=1S/C7H10N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3,5,7,10H,1-2,4H2 |

| Standard InChI Key | XIAHMQYPKIWUNP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2C=C(N=C2)CO |

Introduction

(1-cyclopropyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. It features a cyclopropyl group attached to an imidazole ring and a hydroxymethyl group, which enhances its reactivity and potential biological activity. The molecular formula for this compound is C₇H₁₀N₂O, and its molecular weight is approximately 138.17 g/mol .

Structural Features and Reactivity

The structural uniqueness of (1-cyclopropyl-1H-imidazol-4-yl)methanol lies in its cyclopropyl substitution and hydroxymethyl functionality. These features influence both its chemical reactivity and biological activity. The imidazole ring is known for its ability to interact with enzymes and receptors, making this compound a candidate for further investigation in drug development.

Synthesis Methods

The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol typically involves cyclization reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Using water as a solvent has been explored to enhance efficiency and reduce environmental impact.

Biological Activity and Applications

(1-cyclopropyl-1H-imidazol-4-yl)methanol exhibits notable biological activity, particularly in enzyme inhibition. It can bind to specific enzymes or receptors, modulating their activity, which may lead to antimicrobial and antifungal effects. This makes it a promising candidate for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with (1-cyclopropyl-1H-imidazol-4-yl)methanol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1-cyclopropyl-1H-imidazol-5-yl)methanethiol | Contains a thiol group | Exhibits different reactivity due to thiol presence |

| (1-cyclopropyl-1H-imidazol-2-yl)methanol | Hydroxymethyl group at a different position | Different biological activity profile |

| Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone | Ethyl group instead of hydroxymethyl | Alters steric effects compared to the original compound |

| 2-Aminomethylimidazole | Imidazole with an amino side chain | Known for enzyme inhibition and antimicrobial properties |

The uniqueness of (1-cyclopropyl-1H-imidazol-4-yl)methanol lies in its specific cyclopropyl substitution and hydroxymethyl functionality, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives.

Future Research Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of (1-cyclopropyl-1H-imidazol-4-yl)methanol. Interaction studies are crucial for understanding how this compound behaves in biological systems, providing insights into its pharmacological potential and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume